
Enalapril maleate
Structure
2D Structure

Eigenschaften
Key on ui mechanism of action |
The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys. Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I. Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone. Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys. ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide. Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2. It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes. Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE. Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE. ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion. However, plasma aldosterone levels usually return to normal during long-term administration of enalapril. Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure. While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood. As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated. Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals. |
---|---|
CAS-Nummer |
76095-16-4 |
Molekularformel |
C24H32N2O9 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1 |
InChI-Schlüssel |
OYFJQPXVCSSHAI-OIVMOUHBSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Aussehen |
White to Off-White Solid |
melting_point |
143-144.5 143 - 144.5 °C |
Andere CAS-Nummern |
76420-75-2 76095-16-4 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Reinheit |
98% |
Verwandte CAS-Nummern |
76095-16-4 (maleate) |
Löslichkeit |
In water, 1.64X10+4 mg/L at 25 °C 2.13e-01 g/L |
Synonyme |
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef |
Herkunft des Produkts |
United States |
Beschreibung
Historical Context of Synthesis and Development of Enalapril (B1671234) Maleate (B1232345)
The journey to synthesize enalapril maleate is rooted in the broader history of ACE inhibitor development. The first ACE inhibitor, captopril, was developed by Squibb following the discovery of peptides from the venom of the Brazilian pit viper, Bothrops jararaca. wikipedia.orgwikipedia.org While effective, captopril's structure contained a sulfhydryl group that was associated with certain adverse effects, such as a metallic taste. wikipedia.org
In response, researchers at Merck & Co. embarked on a targeted research program, utilizing molecular modeling to design a new class of ACE inhibitors without the sulfhydryl moiety. nih.govwikipedia.org This led to the development of enalaprilat (B1671235), a potent inhibitor that replaced the sulfhydryl group with a carboxylate moiety to interact with the zinc ion in the ACE active site. wikipedia.orgnih.gov However, enalaprilat itself demonstrated poor oral bioavailability. wikipedia.org
The critical breakthrough came with the esterification of enalaprilat with ethanol (B145695), creating the prodrug enalapril. wikipedia.org This structural modification significantly improved gastrointestinal absorption, allowing for effective oral administration. nih.gov Enalapril was first synthesized in 1980, patented in 1978, and introduced for medical use in 1984 after its initial launch in West Germany. wikipedia.orggoogle.com The U.S. Food and Drug Administration (FDA) granted its approval in 1985. nih.govdrugbank.com The success of this chemical design strategy was underscored when enalapril became Merck's first drug to achieve a billion dollars in sales in 1988. wikipedia.org
Development Timeline of Enalapril
Year | Milestone | Reference |
---|---|---|
1978 | Enalapril is patented. | wikipedia.org |
1980 | First synthesis of this compound by Merck scientists. | google.com |
1984 | Enalapril comes into medical use, launching in West Germany. | wikipedia.orggoogle.com |
1985 | Approved by the U.S. Food and Drug Administration (FDA). | nih.govdrugbank.com |
1988 | Becomes Merck's first billion-dollar-selling drug. | wikipedia.org |
Fundamental Role of this compound as a Chemical Entity in Angiotensin-Converting Enzyme Inhibition Research
This compound serves as a cornerstone in the study of ACE inhibition due to its specific chemical structure and mechanism of action. It belongs to the carboxyalkyldipeptide class of ACE inhibitors. nih.gov The core of its function lies in its biotransformation and subsequent interaction with the ACE enzyme.
Following administration, enalapril is hydrolyzed, removing the ethyl ester group to form its active diacid metabolite, enalaprilat. fda.govnih.gov Enalaprilat acts as a competitive inhibitor of ACE, a peptidyl dipeptidase responsible for converting the decapeptide angiotensin I into the octapeptide angiotensin II. fda.govcaymanchem.com Angiotensin II is a powerful vasoconstrictor. fda.gov By inhibiting this conversion, enalaprilat effectively reduces the levels of angiotensin II. drugbank.comwikipedia.org
The structure-activity relationship (SAR) of enalapril has been a subject of extensive research. Key findings indicate:
The Proline Moiety : The L-proline group is crucial for its activity and oral bioavailability. wikipedia.orgacs.org
The Carboxylate Group : After de-esterification, the newly formed carboxylate group on enalaprilat interacts strongly with the essential zinc (Zn²⁺) atom located in the active site of the angiotensin-converting enzyme. wikipedia.org
Non-Sulfhydryl Structure : As a non-sulfhydryl compound, enalapril provided a valuable alternative to captopril, driving further research into different classes of ACE inhibitors. wikipedia.orgnih.gov
Research studies have quantified the inhibitory potency of enalapril. For instance, it has been shown to inhibit ACE with a 50% inhibitory concentration (IC₅₀) of 1.2 nM in porcine plasma. caymanchem.com This high potency, combined with a longer duration of action compared to earlier compounds like captopril, established enalapril as a significant tool for both therapeutic and research purposes in understanding the renin-angiotensin system. wikipedia.org
Chemical and Research Properties of Enalapril
Property | Value/Description | Reference |
---|---|---|
Chemical Formula (this compound) | C₂₀H₂₈N₂O₅•C₄H₄O₄ | fda.gov |
Molecular Weight (this compound) | 492.5 g/mol | fda.govcaymanchem.com |
Active Metabolite | Enalaprilat | nih.gov |
Mechanism of Action | Competitive inhibitor of Angiotensin-Converting Enzyme (ACE) | nih.govdrugbank.com |
Target | Angiotensin-Converting Enzyme (ACE) | fda.gov |
IC₅₀ (vs. ACE, porcine plasma) | 1.2 nM | caymanchem.com |
| Key Structural Feature | L-proline moiety for oral bioavailability and a carboxylate group for binding to the ACE zinc ion. | wikipedia.org |
Synthetic Methodologies and Chemical Transformations of Enalapril Maleate
Established Synthetic Pathways for Enalapril (B1671234) Maleate (B1232345)
The synthesis of enalapril, chemically known as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, was first reported in 1980. researchgate.netbg.ac.rs Since its initial development by Merck Sharp & Dohme, various synthetic routes have been established for its production. researchgate.netbg.ac.rs
The foundational synthetic strategies for enalapril maleate typically revolve around the coupling of two key fragments: an L-alanyl-L-proline dipeptide and a side chain derived from a 4-phenylbutanoate precursor. Several distinct pathways have been documented:
Reductive Amination: A prevalent and stereoselective method involves the reductive alkylation of the L-alanyl-L-proline dipeptide with ethyl 2-oxo-4-phenylbutyrate. researchgate.netchemicalbook.com This reaction is commonly carried out over a Raney nickel catalyst. researchgate.net The process requires careful control of stereochemistry to yield the desired (S,S,S)-diastereomer. researchgate.net The reaction involves the formation of a Schiff base intermediate between the amine of the dipeptide and the keto group of the phenylbutyrate, which is then stereoselectively reduced. researchgate.netchemicalbook.com
Condensation and Reduction: An alternative pathway involves the condensation of L-alanyl-L-proline with 3-phenylacetyl formic acid, followed by a reduction step using sodium borohydride. google.com
Multi-step Sequential Synthesis: One documented route begins with the reaction of L-alanine benzyl (B1604629) ester with either α-phenyl propyl ketone acetoacetic ester (via reductive amination) or alpha-brominated ethyl phenylbutyrate (via condensation). google.com This forms the intermediate N-[(S)-1-(ethoxycarbonyl)-3-hydrocinnamyl]-L-alanine. The final step is a direct polycondensation of this intermediate with L-proline, followed by salt formation with maleic acid. google.com
Activated Intermediate Condensation: Other methods utilize activated intermediates. For example, 3,3-ethyl benzoylacrylate can be reacted with imidazoles to form N-[(S)-1-(ethoxycarbonyl)-3-hydrocinnamyl]-L-alanyl imidazole. This activated intermediate then reacts with a trimethylsilyl-protected L-proline, which is subsequently hydrolyzed to yield enalapril. google.com Another approach uses N-hydroxysuccinimide to activate 3-ethyl benzoylacrylate before its condensation with L-proline hydroxyl tetramethylammonium. google.comiaea.org
A common industrial approach focuses on preparing the key intermediate, L-alanyl-L-proline, with high purity. This can be achieved by first condensing BOC-L-alanine with L-proline methyl ester hydrochloride, followed by hydrolysis and deprotection reactions. google.com
Research has continued to refine the synthesis of this compound, focusing on improving yield, stereoselectivity, safety, and cost-effectiveness.
Improved Diastereoselectivity: A significant advancement in the reductive amination pathway was achieved through a multidimensional screening of catalysts and additives. researchgate.net The discovery that adding acetic acid and potassium fluoride (B91410) to the reaction with a Raney nickel catalyst in ethanol (B145695) improved the diastereomeric ratio of the desired SSS-isomer to the RSS-isomer from 11:1 to a more favorable 17:1. researchgate.net
Safer and More Cost-Effective Reagents: Innovations have targeted the replacement of hazardous or expensive reagents. One patented method avoids the use of highly toxic chloroformate. google.com It utilizes bis(trichloromethyl) carbonate, a safer alternative to reagents like phosgene (B1210022) or the expensive triphenylphosphine/hexachloroethane complex, for the acylation step. This modification helps to reduce production costs and improve the safety profile of the synthesis, making it more suitable for industrial-scale production. google.com
Streamlined Industrial Processes: Newer methods have been developed with a focus on mild reaction conditions, high production safety, and simpler purification processes. google.com A process that starts with BOC-L-alanine and L-proline methyl ester hydrochloride is noted for having few reaction byproducts, which simplifies purification and is well-suited for large-scale industrial manufacturing. google.com
Prodrug Activation and Active Metabolite Formation of this compound
This compound is a pharmacologically inactive prodrug. patsnap.comnih.govdrugbank.com It is specifically designed for enhanced gastrointestinal absorption, a characteristic that its active form lacks. wikipedia.orgnih.gov The therapeutic activity of the drug is dependent on its in-vivo chemical transformation into the active metabolite, enalaprilat (B1671235). patsnap.comdrugbank.comsmpdb.ca
The bioactivation of enalapril occurs through the hydrolysis of its ethyl ester group to the corresponding carboxylic acid, forming enalaprilat. wikipedia.orgsmpdb.careddit.com This transformation is critical, as enalapril itself is only a weak inhibitor of the target enzyme, while enalaprilat is a potent inhibitor. drugbank.comnih.gov
The chemical modification from enalaprilat to enalapril involves a monoesterification with ethanol. wikipedia.org This esterification masks one of the carboxyl groups, altering the molecule's ionization characteristics and allowing for sufficient absorption from the gastrointestinal tract. wikipedia.orgnih.gov Following absorption, the ester bond is cleaved, unmasking the carboxyl group and yielding the active diacid metabolite, enalaprilat. wikipedia.orgnih.gov
The hydrolysis of enalapril to enalaprilat is an enzyme-mediated process that primarily takes place in the liver. patsnap.comdrugbank.comsmpdb.ca Various esterases present in the body are responsible for this biotransformation. wikipedia.org Specific investigations have identified the hepatic enzyme CYP3A4 as playing a predominant role in metabolizing enalapril into its active form, enalaprilat. proteopedia.org This enzymatic cleavage is essential for the drug to exert its pharmacological effects. patsnap.comproteopedia.org Following its formation, both enalaprilat and any remaining enalapril are excreted by the kidneys without further metabolism. nih.govdrugbank.com
Molecular Mechanisms of Angiotensin Converting Enzyme Inhibition by Enalaprilat
Detailed Enzyme-Inhibitor Binding Dynamics of Enalaprilat (B1671235) with ACE
Enalaprilat functions as a competitive inhibitor of the angiotensin-converting enzyme. nih.gov The binding of enalaprilat to the active site of ACE is a highly specific interaction involving several key molecular contacts. As a dicarboxylate-containing inhibitor, enalaprilat interacts directly with the essential zinc ion (Zn(II)) within the enzyme's active site via its C-terminal carboxylate group. nih.gov This coordination with the zinc ion is a hallmark of this class of inhibitors and is crucial for its potent inhibitory activity. nih.gov
The stability of the enalaprilat-ACE complex is further reinforced by a network of hydrogen bonds. nih.gov The central carboxylate oxygens of enalaprilat form strong hydrogen bonds with the side chains of amino acid residues Glutamate 384 (Glu384) and Tyrosine 523 (Tyr523). nih.gov Specifically, the distances for these bonds are approximately 1.78 ± 0.15 Å for O2-Hε2(Glu384) and 1.86 ± 0.24 Å for O1-Hη(Tyr523). nih.gov Additionally, the backbone amide group of the inhibitor forms a hydrogen bond with the backbone carbonyl of Alanine 354 (Ala354), with a distance of about 1.94 ± 0.24 Å. nih.gov
The active site of ACE contains specific subsites that accommodate the inhibitor's structure. The phenyl group of enalaprilat occupies the S1 subsite, where it is surrounded by the hydrophobic residues Phenylalanine 512 (Phe512) and Valine 518. nih.gov The C-terminal proline residue of enalaprilat settles into the S2' subsite, stabilized by hydrogen bonds to its carboxylate oxygens. nih.gov The binding of enalaprilat to ACE is a saturable process, meaning that once all binding sites are occupied, increasing the concentration of the drug does not lead to more binding. nih.gov
Key Binding Interactions of Enalaprilat with ACE Active Site
Enalaprilat Moiety | ACE Interaction Site | Type of Interaction | Key Amino Acid Residues |
---|---|---|---|
C-terminal Carboxylate | Zinc (Zn(II)) ion | Ionic Interaction / Coordination | N/A |
Central Carboxylate | Active Site Pocket | Hydrogen Bonding | Glu384, Tyr523 |
Backbone Amide | Active Site Pocket | Hydrogen Bonding | Ala354 |
Phenyl Group | S1 Subsite | Hydrophobic Interaction | Phe512, Val518 |
Proline Residue | S2' Subsite | Hydrogen Bonding | N/A |
Renin-Angiotensin-Aldosterone System (RAAS) Modulation at the Molecular Level by Enalaprilat
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. nih.govyoutube.com The system is initiated when the liver produces angiotensinogen (B3276523), which is converted by renin from the kidneys into the inactive decapeptide, angiotensin I. youtube.comyoutube.com Angiotensin-Converting Enzyme (ACE) then cleaves two amino acids from angiotensin I to form the potent vasoconstrictor, angiotensin II. youtube.comyoutube.com
Enalaprilat exerts its primary pharmacological effect by inhibiting ACE, thereby blocking the conversion of angiotensin I to angiotensin II. drugbank.comnih.gov This reduction in plasma angiotensin II levels leads to several downstream effects. drugbank.com Angiotensin II normally binds to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction; its reduction leads to vasodilation and a decrease in systemic vascular resistance. nih.govyoutube.com
Furthermore, angiotensin II stimulates the adrenal cortex to secrete aldosterone (B195564). nih.govyoutube.com Aldosterone acts on the kidneys to promote the reabsorption of sodium and water, which increases extracellular volume and blood pressure. nih.govyoutube.com By decreasing angiotensin II levels, enalaprilat leads to decreased aldosterone secretion, contributing to the reduction in blood volume. drugbank.com The inhibition of ACE also increases plasma renin activity due to the loss of the negative feedback loop normally exerted by angiotensin II. drugbank.com While plasma aldosterone levels are initially lowered, they may return towards baseline during long-term administration. drugbank.com
Effect of Enalaprilat on RAAS Components
RAAS Component | Normal Function | Effect of Enalaprilat Inhibition |
---|---|---|
Renin | Converts angiotensinogen to angiotensin I | Activity is increased (due to loss of negative feedback) |
Angiotensin I | Inactive precursor to angiotensin II | Levels may increase |
Angiotensin-Converting Enzyme (ACE) | Converts angiotensin I to angiotensin II | Competitively inhibited |
Angiotensin II | Vasoconstriction, stimulates aldosterone release | Levels are decreased. drugbank.com |
Aldosterone | Promotes sodium and water retention | Secretion is decreased. drugbank.com |
Interplay between Bradykinin (B550075) Metabolism and ACE Inhibition by Enalaprilat
The metabolism of bradykinin is complex, involving several enzymes. In the presence of ACE inhibition, the role of other peptidases in bradykinin degradation becomes more significant. frontiersin.org These enzymes include aminopeptidase (B13392206) P (APP), neutral endopeptidase (NEP), and carboxypeptidase N (CPN). frontiersin.orgnih.gov Research has shown that enalaprilat can inhibit the activity of APP in a concentration-dependent manner, further contributing to altered bradykinin metabolism. nih.gov However, its inhibitory effects on NEP and CPN are considered negligible. nih.gov The accumulation of bradykinin is thought to be the mechanism behind the persistent, dry cough sometimes associated with ACE inhibitor therapy. nih.gov
Enalaprilat's Effect on Bradykinin Metabolizing Enzymes
Enzyme | Role in Bradykinin Metabolism | Effect of Enalaprilat |
---|---|---|
Angiotensin-Converting Enzyme (Kininase II) | Major degradation enzyme | Inhibited. frontiersin.org |
Aminopeptidase P (APP) | Degradation | Inhibited. nih.gov |
Neutral Endopeptidase (NEP) | Degradation | Negligible Inhibition. nih.gov |
Carboxypeptidase N (CPN) | Degradation | Negligible Inhibition. nih.gov |
Investigations into Alternative Pharmacological Pathways Mediated by Enalaprilat
While the primary mechanisms of enalaprilat are centered on the RAAS and bradykinin systems, research has explored other potential pharmacological effects. One such area of investigation involves the influence of enalaprilat on growth factors. Studies have demonstrated that enalaprilat can attenuate the proliferation of cardiac fibroblasts induced by insulin-like growth factor-I (IGF-I). medchemexpress.com In neonatal rat cardiac fibroblasts, enalaprilat was shown to reduce IGF-I-induced growth by 30% in a concentration-dependent manner. medchemexpress.com This suggests that beyond its hemodynamic effects, enalaprilat may have anti-proliferative properties that could play a role in mitigating tissue remodeling in the heart. nih.gov
Compound and Enzyme Reference Table
Name | Class/Type |
---|---|
Alanine | Amino Acid |
Aldosterone | Steroid Hormone |
Aminopeptidase P (APP) | Enzyme |
Angiotensin I | Peptide Hormone (Inactive) |
Angiotensin II | Peptide Hormone (Active) |
Angiotensin-Converting Enzyme (ACE) | Enzyme (Dipeptidase) |
Angiotensinogen | Glycoprotein |
Bradykinin | Peptide (Vasodilator) |
Carboxypeptidase N (CPN) | Enzyme |
Enalapril (B1671234) maleate (B1232345) | Prodrug, ACE Inhibitor |
Enalaprilat | Active Drug, ACE Inhibitor |
Ethanol (B145695) | Alcohol |
Glutamate | Amino Acid |
Insulin-like growth factor-I (IGF-I) | Protein Hormone |
Lisinopril (B193118) | Active Drug, ACE Inhibitor |
Neutral Endopeptidase (NEP) | Enzyme |
Phenylalanine | Amino Acid |
Proline | Amino Acid |
Renin | Enzyme (Aspartyl Protease) |
Tyrosine | Amino Acid |
Valine | Amino Acid |
Zinc | Metal Ion |
Degradation Kinetics and Chemical Stability Studies of Enalapril Maleate
Hydrolytic Degradation Pathways and Mechanisms of Enalapril (B1671234) Maleate (B1232345)
The degradation of enalapril maleate in aqueous environments primarily follows two competing pathways: hydrolysis of the ethyl ester group to form enalaprilat (B1671235), and intramolecular cyclization to yield a diketopiperazine derivative. scielo.brresearchgate.netnih.gov The predominant pathway is largely dictated by the pH of the solution. researchgate.netresearchgate.net In the solid state, however, the formation of diketopiperazine is generally the more prevalent degradation route. researchgate.net
The formation of enalaprilat, the pharmacologically active diacid metabolite of enalapril, occurs through the hydrolysis of the ester bond. patsnap.comresearchgate.net This pathway is particularly dominant in aqueous solutions under neutral to alkaline conditions. scielo.brresearchgate.net The degradation process has been shown to follow first-order kinetics. scielo.br
Stress testing under various hydrolytic conditions reveals the rate of this degradation. For instance, under alkaline stress (0.1 N sodium hydroxide), the degradation is rapid, with only 7.5% of the initial this compound remaining after 30 minutes. scielo.br In contrast, the drug is significantly more stable in neutral and acidic environments. After 24 hours of hydrolysis in water (neutral condition), 95.2% of the enalapril remained, while in 0.1 N hydrochloric acid, 80.4% remained. scielo.br
Table 1: Degradation Kinetics of this compound under Different Hydrolytic Conditions This table is interactive. You can sort and filter the data.
Condition | Time | % Enalapril Remaining | Apparent Kinetic Order |
---|---|---|---|
0.1 N NaOH | 30 min | 7.5% | First-Order |
0.1 N HCl | 24 h | 80.4% | First-Order |
Water | 24 h | 95.2% | First-Order |
Data sourced from a study on the chemical stability of this compound drug substance. scielo.br
The second major degradation pathway is the formation of a diketopiperazine (DKP) derivative through an intramolecular cyclization reaction. scielo.brnih.gov This process involves the loss of a water molecule and is the primary degradation route in the solid state and in acidic solutions with a pH below 5. researchgate.netresearchgate.netresearchgate.net
Thermal analysis using a Fourier transform infrared (FT-IR) microscopic system has shown that the formation of DKP from solid-state this compound begins at approximately 129°C and reaches its maximum rate at 137°C. nih.gov The activation energy required for this solid-state decomposition and intramolecular cyclization has been calculated to be 195 +/- 12 kJ/mol. researchgate.net Studies have also proposed that both acidic and alkaline conditions can promote the formation of DKP, challenging earlier reports that suggested it was produced mainly in acidic media. nih.govresearchgate.net
Oxidative Degradation Mechanisms of this compound
The susceptibility of this compound to oxidative degradation appears to be dependent on the oxidizing agent and conditions. Some studies have reported that this compound is relatively stable under oxidative stress, such as exposure to 3% hydrogen peroxide at room temperature for an extended period. scielo.brcjhp-online.ca
However, forced degradation studies using stronger oxidizing agents like magnesium monoperoxyphthalate have successfully identified several oxidative degradation products. nih.gov These newly characterized impurities include hydroxylated derivatives such as (S)-1-((S)-2-((S)-1-ethoxy-4-(o,m,p-hydroxyphenyl)-1-oxobutan-2-ylamino)propanoyl)pyrrolidine-2-carboxylic acid and (2S)-1-((2S)-2-((2S)-1-ethoxy-4-hydroxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)pyrrolidine-2-carboxylic acid. nih.gov Another new degradation impurity, (S)-2-(3-phenylpropylamino)-1-(pyrrolidin-1-yl)propan-1-one, was also identified under these oxidative stress conditions. nih.gov
Influence of Environmental Factors on this compound Degradation
The stability of this compound is highly dependent on environmental factors, particularly pH, temperature, and humidity. While the pure drug substance shows considerable stability, its degradation is often accelerated in formulated products due to interactions with excipients and exposure to environmental stresses. nih.govresearchgate.net
The degradation pathway of this compound is strongly pH-dependent. nih.govrjpbcs.com The degradation kinetics in phosphate (B84403) buffer solutions across a pH range of 2.2 to 10.5 have been observed to be pseudo-first-order. nih.govkfupm.edu.sa
Acidic Conditions (pH < 5): In this range, the primary degradation product is the diketopiperazine derivative, formed through intramolecular cyclization. researchgate.netresearchgate.netresearchgate.net
Neutral to Alkaline Conditions (pH > 5): Under these conditions, the dominant degradation pathway is the hydrolysis of the ester group, leading to the formation of enalaprilat. researchgate.netresearchgate.net
Studies suggest that this compound exhibits its greatest stability within a pH range of 2.0 to 7.0. rjpbcs.com The microenvironmental pH within a solid dosage form is a critical factor for stability, and controlling this can inhibit the formation of degradation products. nih.gov For example, the degradation of this compound in tablet formulations with a basic drug-matrix is primarily to enalaprilat, whereas in an acidic matrix, diketopiperazine is the main degradant. nih.gov
Temperature and humidity are critical factors affecting the stability of this compound, especially in its formulated tablet forms. researchgate.netnih.gov While the pure drug substance is relatively stable under dry and humid conditions at elevated temperatures, its stability is compromised when mixed with pharmaceutical excipients. nih.govresearchgate.net
The degradation of this compound in tablets follows first-order kinetics, with the rate increasing at higher temperatures and relative humidity (RH). researchgate.netnih.gov Forced degradation studies are often conducted in the temperature range of 40°C to 60°C (313 K to 333 K) at a relative humidity of around 76.4%. researchgate.netnih.gov Research has shown that degradation is more extensive at higher water content and elevated temperatures. researchgate.net Therefore, protecting this compound tablets from high humidity and temperature is crucial for maintaining product integrity. ptfarm.pl
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound in Tablets (76.4% RH) This table is interactive. You can sort and filter the data.
Storage Condition | Temperature | Degradation Rate Constant (k) x 10-7 s-1 |
---|---|---|
Without Final Pack | 313 K (40°C) | 4.525 |
Without Final Pack | 318 K (45°C) | 7.967 |
Without Final Pack | 323 K (50°C) | 15.25 |
Without Final Pack | 333 K (60°C) | 36.07 |
In Final Pack (Blister) | 313 K (40°C) | 2.224 |
In Final Pack (Blister) | 318 K (45°C) | 4.652 |
In Final Pack (Blister) | 323 K (50°C) | 7.967 |
In Final Pack (Blister) | 333 K (60°C) | 17.73 |
Data adapted from a study on the kinetics of degradation of this compound in dosage forms. nih.govptfarm.pl
Kinetic Modeling of this compound Degradation Processes
The degradation of this compound is a critical factor influencing its efficacy and safety, making the study of its degradation kinetics essential. Kinetic modeling allows for the prediction of the drug's shelf-life and the formation of degradation products under various environmental conditions. The degradation process of this compound is known to be influenced by factors such as pH, temperature, and humidity. researchgate.netnih.gov
Determination of Reaction Order and Rate Constants
Studies have consistently shown that the degradation of this compound, in both aqueous solutions and solid dosage forms, predominantly follows first-order kinetics. researchgate.netnih.govscielo.br This implies that the rate of degradation is directly proportional to the concentration of this compound remaining. The first-order model is often confirmed by linear plots of the logarithm of the remaining drug concentration versus time. scielo.brscielo.br
The degradation rate constant (k) is a key parameter derived from these kinetic studies, quantifying the speed at which this compound degrades. This constant is highly dependent on the conditions of the study. For instance, under hydrolytic conditions, the degradation is significantly faster in alkaline environments compared to acidic or neutral conditions. scielo.brscielo.br
One study investigating the degradation kinetics under various hydrolytic conditions reported the following rate constants: scielo.br
Stress Condition | Temperature (°C) | Degradation Rate Constant (k) |
0.1 N NaOH | 60 | 0.0914 min⁻¹ |
Water | 80 | 0.0018 h⁻¹ |
0.1 N HCl | 80 | 0.0090 h⁻¹ |
In the solid state, the degradation kinetics are also influenced by temperature and relative humidity (RH). A study on the solid-state degradation of this compound in tablets, both with and without final packaging, demonstrated that the degradation followed a first-order reaction model. nih.govptfarm.pl The rate constants were determined at various temperatures in an atmosphere of 76.4% RH. ptfarm.pl
Furthermore, the solid-state intramolecular cyclization of this compound to form the diketopiperazine (DKP) derivative has been investigated using isothermal FT-IR microscopy. The decomposition curves were found to be sigmoidal, suggesting an autocatalytic process, and the kinetics were best described by a power-law equation. nih.gov
Calculation of Thermodynamic Parameters (Activation Energy, Enthalpy, Entropy) of Decomposition
Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) provide deeper insights into the energy barriers and the molecular disorder changes during the degradation of this compound. These parameters are typically calculated from the dependence of the degradation rate constant on temperature, often using the Arrhenius equation.
Studies on the solid-state stability of this compound have determined these thermodynamic parameters under different relative humidity conditions. nih.gov The activation energy required for the solid-state decomposition and intramolecular cyclization has also been calculated. nih.gov
Condition | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) |
Solid State (RH = 0%) | 168.5 ± 27 | 166.1 ± 30 | 120.3 ± 169 |
Solid State (RH = 76.4%) | 149.1 ± 48 | 146.6 ± 50 | 82.1 ± 110 |
Solid-State Intramolecular Cyclization | 195 ± 12 | Not Reported | Not Reported |
Thermal Breakdown (Kissinger method) | 47.07 ± 15.45 | Not Reported | Not Reported |
Thermal Breakdown (Model fitting) | 55.7 ± 3.4 | Not Reported | Not Reported |
The activation energy values indicate the energy barrier that must be overcome for the degradation reaction to occur. A higher activation energy suggests greater stability. The enthalpy of activation provides information about the heat change during the formation of the transition state, while the entropy of activation reflects the change in the degree of randomness of the system.
Identification and Structural Elucidation of this compound Degradation Products
The degradation of this compound leads to the formation of several by-products, with the two primary and most studied being enalaprilat and a diketopiperazine (DKP) derivative. scielo.brresearchgate.net The formation of these degradation products is highly dependent on the environmental conditions, particularly the pH of the medium. researchgate.netresearchgate.net
In aqueous solutions, the hydrolysis of the ester group in this compound is the dominant degradation pathway, leading to the formation of enalaprilat , its active metabolite. researchgate.netpatsnap.com This hydrolysis is particularly pronounced in alkaline and neutral conditions. scielo.brscielo.br
Under acidic conditions (pH < 5) and in the solid state, a different degradation pathway becomes more significant, involving an intramolecular cyclization to form enalapril diketopiperazine . nih.govresearchgate.net Some studies suggest that DKP formation can be promoted by both acidic and alkaline media. researchgate.netnih.gov
The structural elucidation of these and other minor degradation products is typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) is widely used for the separation and quantification of enalapril and its degradation products. nih.govresearchgate.net For structural identification, HPLC is often coupled with mass spectrometry (LC-MS), which provides information about the molecular weight and fragmentation patterns of the compounds. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed for the complete characterization of degradation products. nih.gov
Forced degradation studies under various stress conditions (e.g., heat, humidity, oxidation, and photolysis) are conducted to generate and identify potential degradation products. nih.gov For example, oxidation of this compound has been shown to produce several other impurities, which have been characterized using UPLC-MS/MS. nih.gov
The main degradation products are:
Enalaprilat : Formed by the hydrolysis of the ethyl ester group of enalapril.
Enalapril Diketopiperazine (DKP) : Formed through an intramolecular cyclization reaction.
Formulation Science and Excipient Compatibility Research of Enalapril Maleate from a Chemical Perspective
Chemical Compatibility Assessments of Enalapril (B1671234) Maleate (B1232345) with Pharmaceutical Excipients
The stability of enalapril maleate in solid dosage forms is a critical consideration for pharmaceutical scientists. The drug substance on its own is relatively stable, but when combined with excipients, its degradation can be accelerated. researchgate.netrjpbcs.com The two primary degradation products are enalaprilat (B1671235), formed through the hydrolysis of the ethyl ester group, and diketopiperazine, a result of intramolecular cyclization. tandfonline.comresearchgate.net The formation of these degradants not only reduces the potency of the drug but can also have implications for its therapeutic activity. researchgate.net
Identification of Incompatible Excipients and Elucidation of Interaction Mechanisms
Thorough compatibility studies are essential to identify excipients that may compromise the stability of this compound. These studies typically involve storing binary mixtures of the drug and an excipient under accelerated conditions of heat and humidity and analyzing for degradation products using high-performance liquid chromatography (HPLC). historymedjournal.comnih.gov
Several commonly used excipients have been found to be incompatible with this compound. For instance, lactose (B1674315), a widely used diluent, can participate in a Maillard reaction with the primary amine of enalapril, leading to discoloration and degradation. rjpbcs.com This interaction is often exacerbated by the presence of alkaline lubricants like magnesium stearate (B1226849). researchgate.netresearchgate.net Magnesium stearate itself can promote the degradation of this compound by increasing the microenvironmental pH, which catalyzes both hydrolysis and cyclization. researchgate.netresearchgate.net Similarly, other alkaline excipients like dibasic calcium phosphate (B84403) have been shown to be incompatible. google.com
The water sorption activity of excipients also plays a crucial role. nih.gov Excipients with a high capacity for water sorption can create a condensed water layer on their surface, which facilitates the degradation of this compound. nih.govijfans.org Studies have shown a correlation between the water sorption of excipients like starches and superdisintegrants and the extent of drug degradation. nih.govpharmaexcipients.com For example, sodium starch glycolate (B3277807) has been shown to destabilize this compound, with the interaction being modulated by moisture and the resulting microenvironmental pH. nih.govresearchgate.net
Below is an interactive table summarizing the compatibility of this compound with various pharmaceutical excipients based on research findings.
Table 1: Compatibility of this compound with Various Pharmaceutical Excipients
Excipient Category | Excipient Name | Compatibility | Interaction Mechanism |
---|---|---|---|
Fillers/Diluents | Microcrystalline Cellulose | Generally Compatible | May cause some degradation under high humidity. researchgate.net |
Lactose | Incompatible | Maillard reaction, promotes hydrolysis and cyclization. rjpbcs.comscielo.br | |
Dibasic Calcium Phosphate | Incompatible | Alkaline nature promotes degradation. google.com | |
Binders | Polyvinylpyrrolidone (PVP) | Compatible | |
Hydroxypropyl Methylcellulose (HPMC) | Compatible | ||
Disintegrants | Croscarmellose Sodium | Generally Compatible | Some studies indicate potential for interaction. researchgate.net |
Sodium Starch Glycolate | Incompatible | Moisture sorption and pH effects promote degradation. nih.govresearchgate.net | |
Lubricants | Magnesium Stearate | Incompatible | Alkaline nature catalyzes degradation. researchgate.netresearchgate.net |
Stearic Acid | Compatible | Can improve stability. tandfonline.comnih.gov | |
Sodium Stearyl Fumarate (B1241708) | Compatible | A suitable alternative to magnesium stearate. researchgate.net | |
Stabilizers | Maleic Acid | Compatible | Stabilizes against cyclization and hydrolysis. google.com |
Tartaric Acid | Compatible | Creates an acidic microenvironment, inhibiting degradation. nih.govsigmaaldrich.com |
Strategies for Enhancing Chemical Stability within this compound Formulations
Several strategies can be employed to mitigate the degradation of this compound in solid dosage forms. A primary approach is the careful selection of compatible excipients, avoiding those known to be problematic, such as lactose and magnesium stearate. researchgate.netnih.gov The use of stearic acid or sodium stearyl fumarate as a lubricant is a preferred alternative. tandfonline.comresearchgate.net
Another effective strategy is the incorporation of stabilizers that create an acidic microenvironment. nih.gov Organic acids like maleic acid, tartaric acid, and citric acid have been shown to significantly improve the stability of this compound by inhibiting the formation of degradation products, particularly diketopiperazine. google.comnih.govsigmaaldrich.com The ratio of the stabilizer to the drug can be critical for optimal stabilization. nih.gov
Manufacturing processes also play a significant role. Direct compression is often favored over wet granulation to avoid the introduction of moisture, which can trigger degradation. tandfonline.com If wet granulation is necessary, techniques like hot melt granulation with hydrophobic binders such as stearic acid can be employed to create a more stable product. tandfonline.com The in-situ formation of enalapril sodium by reacting this compound with a sodium compound like sodium bicarbonate is another method used to enhance stability, although this reaction must be complete to avoid issues with gas formation. researchgate.netnih.gov
Advanced Formulation Approaches for Improving this compound Chemical Stability
Beyond conventional tablets, advanced drug delivery systems are being explored to further protect this compound from degradation and to modify its release profile.
Development and Stability of Modified Release Systems (e.g., Microspheres, Nanoproniosomes)
Modified-release formulations can offer improved stability and therapeutic outcomes.
Microspheres: this compound has been encapsulated in biodegradable polymeric microspheres, such as those made from egg albumin or sodium alginate, to achieve controlled release. researchgate.netnih.gov These formulations can protect the drug from the harsh gastrointestinal environment. researchgate.netnih.gov Stability studies of these microspheres are crucial, as the drug's interaction with the polymer and the byproducts of polymer degradation can affect its chemical integrity. nih.govnih.gov Research has focused on optimizing these formulations to ensure drug stability while achieving the desired release kinetics. nih.govturkjps.org
Nanoproniosomes: Nanoproniosomal gels have been developed as a novel delivery system for this compound. sciopen.com These are dry formulations that form niosomal dispersions upon hydration. sciopen.com This approach can enhance the stability of the drug by protecting it from moisture and direct contact with incompatible components, and has shown promise for controlled drug delivery. sciopen.com
Chemical Integrity in Buccal Transmucosal Delivery Systems
Buccal delivery offers a promising alternative administration route for this compound, as it bypasses the gastrointestinal tract and first-pass metabolism, potentially increasing bioavailability. pharmaexcipients.comnih.gov Formulations such as mucoadhesive buccal films have been developed using various polymers like sodium carboxymethylcellulose, hydroxypropyl methylcellulose, and polyvinyl pyrrolidone. nih.govnih.gov Maintaining the chemical stability of this compound within these hydrated systems is a key challenge. researchgate.net The formulation's pH and the properties of the mucoadhesive polymers are critical factors in preventing drug degradation. nih.govresearchgate.net The goal is to create a formulation that adheres to the buccal mucosa and releases the drug in a controlled manner while preserving its chemical integrity. researchgate.netamazonaws.com
Analytical Chemistry Methodologies for Enalapril Maleate Research
Chromatographic Techniques for Quantitative Analysis and Purity Assessment of Enalapril (B1671234) Maleate (B1232345)
Chromatographic methods are the cornerstone for separating and quantifying enalapril maleate and its related substances in various matrices.
High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is the most prevalent technique for the analysis of this compound. univ-ovidius.ro These methods are valued for their speed, selectivity, accuracy, and precision in determining the drug in bulk forms and pharmaceutical preparations. univ-ovidius.roijiset.com
Researchers have developed numerous HPLC methods to ensure the quality and purity of this compound. These methods are capable of separating enalapril from its impurities and degradation products. oup.com The European Pharmacopoeia (EP) outlines an official gradient liquid chromatographic method, though challenges in separating enalapril from impurity A have spurred the development of more user-friendly and robust methods. oup.comnih.gov
A key aspect of method development involves optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve efficient separation. univ-ovidius.ro For instance, one study tested multiple C18 columns and found a ZORBAX Eclipse XDB-C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer at pH 3.0, and a column oven temperature of 55°C, provided superior separation of all known impurities with a resolution greater than 3.5. oup.com Another developed method utilized a Hewlett Zorbax SB-C18 column with a mobile phase of acetonitrile and 0.025 M phosphate buffer (pH 3) at a 70:30 v/v ratio, achieving a retention time for this compound of 2.3 minutes. univ-ovidius.ro
The validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity. univ-ovidius.roijiset.com
Table 1: Examples of HPLC and RP-HPLC Methods for this compound Analysis
Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
---|---|---|---|---|---|
Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5 µm) | Acetonitrile: 0.025 M phosphate buffer pH 3 (70:30 v/v) | 0.8 | 210 | 2.3 | univ-ovidius.ro |
ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) | Acetonitrile and 0.02 M NaH₂PO₄ buffer (pH 2.5) | 1.0 | 215 | Not Specified | oup.com |
Hypersil-C18 BDS column | 50mM potassium dihydrogen orthophosphate buffer : methanol (B129727) (75:25 v/v) | 1.0 | 207 and 272 | 5.289 | ijiset.com |
BDS column (250mm × 4.6 mm) | Methanol and water (70:30, pH 3.7) | 0.1 | 215 | 2.8 | ijiset.com |
Grace Platinumр C8 EPS column (4.6 mm i.d. X 250 mm, 5 μm) | Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v) | 2 | 215 | < 9 | researchgate.net |
Hypersil BDS C18 (250 x 4.6mm, 5 μm) | Phosphate buffer: Acetonitrile: Methanol (65:25:10 v/v/v) | 1.0 | 210 | 7.749 | ijpsr.info |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
For highly sensitive and selective analysis, particularly for trace-level quantification in biological matrices and for metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.czomicsonline.org
LC-MS/MS methods have been developed and validated for the simultaneous determination of enalapril, its active metabolite enalaprilat (B1671235), and other co-administered drugs in human plasma. nih.govnih.gov These methods are essential for pharmacokinetic and bioequivalence studies. nih.govnih.gov The use of electrospray ionization (ESI) in positive ion mode is common, as enalapril and its metabolites readily accept protons. nih.gov Multiple reaction monitoring (MRM) is employed for quantitative analysis, providing high specificity and sensitivity. semanticscholar.org
Sample preparation for LC-MS/MS analysis in plasma often involves techniques like protein precipitation or solid-phase extraction (SPE) to remove interferences. omicsonline.orgsemanticscholar.org One study reported a method with a lower limit of quantification (LLOQ) of 1 ng/ml for both enalapril and enalaprilat in human plasma. nih.gov Another developed a rapid method with a runtime of less than 1.25 minutes per sample. semanticscholar.org
Table 2: LC-MS/MS Methods for Enalapril and Enalaprilat Analysis
Analyte(s) | Matrix | Extraction Method | LC Column | Mobile Phase | Ionization/Detection | Reference |
---|---|---|---|---|---|---|
Enalapril, Enalaprilat | Human Plasma | Protein Precipitation | Zorbax XDB- ODS C18 (2.1mm×30mm, 3.5 µm) | Methanol: water: formic acid (74:24:2 v/v) | ESI+, MRM | semanticscholar.org |
Enalapril, Enalaprilat, Nitrendipine, Dehydronitrendipine, Hydrochlorothiazide (B1673439) | Human Plasma | Not Specified | Not Specified | Not Specified | ESI-MS/MS | nih.gov |
Enalapril, Enalaprilat | Human Plasma | Solid Phase Extraction | Zorbax Eclipse (150 × 4.6 mm, C18 5 µm) | Acetonitrile: 0.1% formic acid (65:35, v/v) | ESI+, MRM | omicsonline.org |
Enalapril, Enalaprilat | Human Plasma | Protein Precipitation | Not Specified | Not Specified | ESI+, MRM | nih.gov |
Thin Layer Chromatography (TLC) for Identification and Separation
Thin Layer Chromatography (TLC) is a simple, rapid, and economical method used for the qualitative identification and separation of this compound. researchgate.netudel.edusigmaaldrich.com It can be used to determine the number of components in a mixture, identify compounds, and assess the purity of a compound. researchgate.net High-Performance Thin Layer Chromatography (HPTLC), an advanced version of TLC, offers better resolution and sensitivity for quantitative analysis. researchgate.netsphinxsai.com
For the TLC analysis of this compound, various solvent systems (mobile phases) and stationary phases are used. One study identified a mobile phase of ammonia (B1221849) (25%) and propanol (B110389) (30:70) as optimal, with a detection limit of 0.2 mcg for this compound. researchgate.net HPTLC methods have been developed for the simultaneous determination of this compound and other drugs in combined dosage forms. sphinxsai.com These methods are validated for accuracy and precision. sphinxsai.com
Table 3: TLC/HPTLC Methods for this compound Analysis
Technique | Stationary Phase | Mobile Phase | Detection | Rf Value | Reference |
---|---|---|---|---|---|
TLC | Silica (B1680970) gel | Ammonia (25%) – propanol (30:70) | UV at 254 nm and ninhydrin (B49086) spray | Optimal (not specified) | researchgate.net |
HPTLC | Precoated silica gel F254 | 1-butanol, glacial acetic acid, water (12:3:5, v/v) | UV at 207 nm | Not specified | researchgate.net |
HPTLC | Silica gel 60 F254 on aluminium sheets | Ethanol (B145695): Toluene (7:3 v/v) | UV at 211 nm | 0.52 | sphinxsai.com |
Spectroscopic Techniques for Structural Characterization and Identification of this compound
Spectroscopic methods are indispensable for the elucidation of the molecular structure of this compound and for the identification of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the detailed structural analysis of this compound. researchgate.netnih.gov ¹H NMR spectra can confirm the existence of cis-trans isomerism in solution, which is attributed to the hindered rotation around the amide bond. researchgate.netscielo.br The ratio of these isomers can be determined from the spectra. researchgate.netscielo.br
NMR studies, including COSY and ROESY experiments, have been used to investigate the complexation of this compound with other molecules, such as cyclodextrins. researchgate.netiaea.org Chemical shift variations in the proton resonances of both the host and guest molecules provide evidence for the formation of inclusion complexes. researchgate.netscielo.br Quantitative ¹H NMR (qNMR) methods have also been developed for the determination of this compound in pharmaceutical preparations, offering a simple, rapid, and selective alternative to chromatographic methods. nih.gov
Table 4: Key ¹H NMR Observations for this compound
Observation | Significance | Reference |
---|---|---|
Presence of cis-trans isomers | Hindered rotation around the amide bond | researchgate.netscielo.br |
Chemical shift variations upon complexation | Formation of inclusion complexes | researchgate.netscielo.br |
Use of internal standards (e.g., L-leucine) | Quantitative analysis of this compound in tablets | nih.gov |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Excipient Compatibility
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are widely used for the identification of functional groups present in the this compound molecule. isroset.orgresearchgate.netyoutube.com The FTIR spectrum of a compound provides a unique "fingerprint" that can be used for its identification. youtube.com These techniques are valuable for confirming the presence of the active ingredient in pharmaceutical tablets. isroset.orgresearchgate.net
Studies have identified characteristic absorption bands in the FTIR spectrum of this compound corresponding to its various functional groups. For instance, the main peaks are typically observed in the range of 500-1800 cm⁻¹. isroset.orgresearchgate.net The infrared spectral data has also been used to study the interaction of this compound with metal ions, suggesting that it can act as a bidentate ligand, coordinating through its carboxylate oxygen and amide carbonyl oxygen. researchgate.net Furthermore, thermoanalytical techniques coupled with FTIR (TG-DSC–FTIR) have been employed to study the thermal decomposition of this compound and identify the evolved gases, such as maleic anhydride. shd-pub.org.rsresearchgate.net
Table 5: Reported FTIR Spectral Ranges for this compound
Spectral Range (cm⁻¹) | Significance | Reference |
---|---|---|
500 - 1800 | Main characteristic peaks for functional group identification | isroset.orgresearchgate.net |
1000 - 1700 (Raman) | Main peaks in Raman spectra | isroset.org |
UV-Visible Spectrophotometry for Quantification and Reaction Monitoring
UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative determination of this compound in both bulk drug and pharmaceutical dosage forms. The methods are often valued for their simplicity, speed, and cost-effectiveness. farmaciajournal.combg.ac.rs
The intrinsic UV absorbance of this compound allows for its direct quantification. In a phosphate buffer at pH 4, this compound exhibits a maximum absorbance (λmax) at approximately 208 nm. farmaciajournal.com This method has been validated and shown to be linear over a concentration range of 1-20 µg/mL, with a limit of detection (LOD) of 0.3721 µg/mL and a limit of quantification (LOQ) of 0.9019 µg/mL. farmaciajournal.comsemanticscholar.org Another direct measurement approach uses the absorbance maximum at 207 nm in distilled water. crpsonline.com However, since many solvents are not transparent in the 180-210 nm region, interference can be a challenge. crpsonline.com
To overcome such limitations and enhance sensitivity or selectivity, various derivatization techniques have been developed. One method involves the oxidation of this compound with potassium permanganate (B83412) in the presence of sulfuric acid, with the reaction monitored by measuring the absorbance at 267 nm. crpsonline.comresearchgate.net Other approaches are based on charge-transfer complexation or ion-pair formation. For instance, this compound reacts with:
A mixture of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) to produce a yellow product with a λmax at 352 nm. nih.gov
p-Chloranilic acid (pCA) to form a charge-transfer complex. nih.gov
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to create a complex. nih.gov
1,2-Naphthoquinone-4-sulfonic acid sodium salt (NQS) in an alkaline medium to form a colored product with a λmax at 518 nm. neuroquantology.com
These spectrophotometric methods provide robust and reliable means for the routine quality control and quantification of this compound.
Table 1: UV-Visible Spectrophotometric Methods for this compound Quantification
Method Type | Reagent(s) | Solvent/Medium | λmax (nm) | Concentration Range (µg/mL) |
Direct Measurement | None | Phosphate Buffer (pH 4) | 208 | 1 - 20 farmaciajournal.com |
Oxidation | Potassium Permanganate / Sulfuric Acid | Aqueous | 267 | 250 - 500 crpsonline.comresearchgate.net |
Oxidation | Potassium Iodate / Potassium Iodide | Aqueous | 352 | 2.5 - 50 nih.gov |
Derivatization | 1,2-Naphthoquinone-4-sulfonic acid sodium salt (NQS) | Alkaline (pH 12) | 518 | 5 - 47.5 neuroquantology.com |
Charge-Transfer | p-Chloranilic acid (pCA) | 1,4-Dioxan-Methanol | Not Specified | 20 - 560 nih.gov |
Charge-Transfer | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile-1,4-Dioxan | Not Specified | 5 - 75 nih.gov |
Terahertz Pulsed Spectroscopy (TPS) for Polymorphism and Crystallinity Characterization
Terahertz Pulsed Spectroscopy (TPS) has emerged as a powerful, non-destructive technique for characterizing the solid-state properties of pharmaceutical materials, including this compound. nih.govku.dk This method probes low-frequency molecular vibrations, such as those associated with hydrogen bonding and crystalline lattice phonons, which are unique to the specific three-dimensional structure of a solid. nih.govcam.ac.uk This sensitivity to the supramolecular structure makes TPS an ideal tool for investigating polymorphism and crystallinity, which are critical attributes affecting the stability, solubility, and bioavailability of a drug. nih.govpsu.edu
Research has shown that different polymorphic forms of this compound exhibit distinct and characteristic absorbance spectra in the terahertz region. adelaide.edu.auresearchgate.netresearchgate.net These spectral fingerprints allow for the unambiguous identification and differentiation of polymorphs, even when their crystalline structures are very similar. psu.edu For example, the two polymorphic forms of this compound, Form I and Form II, can be clearly distinguished by their unique terahertz spectra. adelaide.edu.auresearchgate.net
Furthermore, TPS can be used to quantify the degree of crystallinity in a sample and to detect the presence of amorphous content. nih.govku.dk Crystalline forms of a compound show sharp, distinct absorption peaks in the terahertz spectrum, whereas amorphous forms lack this long-range order and consequently show no such features. adelaide.edu.auresearchgate.net By employing chemometric methods like partial least-squares (PLS) analysis, TPS can quantify levels of polymorphism and crystallinity with high accuracy, achieving limits of detection as low as approximately 1%. nih.govku.dk This capability is crucial for monitoring and controlling the solid-state form of this compound during manufacturing and storage.
Thermal Analytical Techniques for Characterization and Stability of this compound
Thermal analysis techniques are indispensable for characterizing the physicochemical properties of this compound, providing vital information on its thermal transitions, purity, stability, and decomposition behavior. shd-pub.org.rsresearchgate.net
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal events of a substance as it is heated or cooled. For this compound, DSC analysis typically reveals a sharp endothermic peak corresponding to its melting point. Studies show this melting event occurs at approximately 153°C. nih.govresearchgate.net This peak is often immediately followed by a broader thermal event at a slightly higher temperature (around 163°C), which is attributed to thermal decomposition. nih.govresearchgate.net The presence of two superimposed peaks indicates that melting and decomposition occur in close succession. nih.gov
DSC is also an established absolute method for determining the purity of highly pure crystalline compounds, often used to verify the quality of pharmaceutical reference standards. nih.gov The principle is based on the Van't Hoff equation, where the presence of impurities broadens the melting endotherm and lowers the melting point. For compounds that are at least 98% pure and melt without concurrent decomposition, DSC provides purity values comparable to those from chromatographic methods like HPLC. nih.gov For this compound, DSC analysis has been used to determine its purity, with one study reporting a purity of 99.5%. shd-pub.org.rsresearchgate.net However, the application of this method for purity can be limited if the compound decomposes during melting. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about its thermal stability and decomposition profile. nih.gov Studies on this compound show that the compound is thermally stable up to about 148-154°C, after which significant mass loss begins. shd-pub.org.rsnih.govresearchgate.net The decomposition process occurs in distinct stages, which can vary depending on the atmospheric conditions. In an inert nitrogen atmosphere, thermal degradation proceeds in two main stages, while in an oxidizing air atmosphere, three stages are observed. shd-pub.org.rsresearchgate.net The initial decomposition step, with a maximum rate at approximately 168°C, corresponds to a mass loss of about 27%. nih.govresearchgate.net
To identify the volatile products released during decomposition, TGA is often coupled with Evolved Gas Analysis (EGA) techniques, most commonly Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS). shd-pub.org.rshidenanalytical.comardena.com For this compound, TG-FTIR analysis has been instrumental in identifying the gases evolved during heating. shd-pub.org.rsresearchgate.net These studies have confirmed that one of the primary products released during the thermal decomposition of this compound is maleic anhydride. shd-pub.org.rsresearchgate.net This information is crucial for understanding the degradation pathways and mechanisms of the compound.
Table 2: Summary of Thermal Analysis Data for this compound
Technique | Parameter | Observation | Temperature (°C) | Atmosphere | Reference(s) |
DSC | Melting Peak | Endothermic event | ~153 | N/A | nih.govresearchgate.net |
DSC | Decomposition | Broad thermal event | ~163 | N/A | nih.govresearchgate.net |
TGA | Onset of Decomposition | Start of mass loss | ~148-154 | N/A | shd-pub.org.rsnih.govresearchgate.net |
TGA | Maximum Decomposition Rate | Peak of derivative curve | ~168 | Nitrogen | nih.govresearchgate.net |
TG-FTIR (EGA) | Evolved Gas Identification | Release of maleic anhydride | >148 | N/A | shd-pub.org.rsresearchgate.net |
Electroanalytical Methods for this compound Determination
Electroanalytical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic and spectroscopic techniques for the determination of this compound. bg.ac.rsasiapharmaceutics.info These methods are based on the electrochemical oxidation or reduction of the enalapril molecule at an electrode surface. Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been successfully developed and applied. asiapharmaceutics.infotsijournals.com
The choice of working electrode and supporting electrolyte is critical for optimizing the electrochemical response. Studies have compared different electrodes, such as glassy carbon (GC), gold (Au), and platinum (Pt), with the GC electrode often exhibiting the best performance for enalapril analysis. asiapharmaceutics.inforesearchgate.net Similarly, various supporting electrolytes have been tested, with potassium nitrate (B79036) (KNO₃) and Britton-Robinson buffers being common choices. asiapharmaceutics.infotsijournals.com
Voltammograms of enalapril typically show quasi-reversible oxidation peaks. asiapharmaceutics.info For example, using a GC electrode in a KNO₃ supporting electrolyte, enalapril exhibits two oxidation peaks at approximately +1.4 V and +1.75 V (vs. Ag/AgCl). asiapharmaceutics.infoasiapharmaceutics.info Among the different voltammetric techniques, SWV is often found to be the most suitable for enalapril analysis due to its superior performance in terms of accuracy, precision, and lower detection limits. asiapharmaceutics.infoasiapharmaceutics.info Research has demonstrated the successful application of these methods for quantifying this compound in pharmaceutical tablets and biological fluids. tsijournals.comresearchgate.net
Table 3: Comparison of Voltammetric Methods for this compound Determination
Method | Working Electrode | Supporting Electrolyte | Limit of Detection (LOD) | Recovery (%) | Reference(s) |
Square Wave Voltammetry (SWV) | Glassy Carbon (GC) | 1 M KNO₃ | 90.1 µg/mL | 99.06 | asiapharmaceutics.infoasiapharmaceutics.info |
Square Wave Cathodic Stripping Voltammetry | Carbon Paste Electrode (CPE) | Britton-Robinson buffer (pH 9.0) | 0.985 ng/mL | Not Specified | tsijournals.com |
Anodic Stripping Voltammetry | Mercury Film Electrode | Not Specified | Not Specified | Not Specified | researchgate.net |
Square-Wave Voltammetry | Multi-walled Carbon Nanotubes Paste | Britton–Robinson buffer (pH 5.0) | 4.1 x 10⁻⁸ mol L⁻¹ | Not Specified | researchgate.net |
Preclinical Pharmacological Research in Chemical Biology of Enalapril Maleate
In Vitro Enzyme Inhibition Assays of Angiotensin-Converting Enzyme by Enalaprilat (B1671235)
The primary mechanism of enalaprilat is the competitive inhibition of Angiotensin-Converting Enzyme (ACE), a key zinc metalloproteinase in the RAAS. openochem.orgnih.gov In vitro assays are crucial for quantifying the potency of this inhibition. These assays typically measure the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC₅₀).
Enalaprilat has demonstrated potent inhibition of ACE in various in vitro models. Studies using human endothelial ACE and a radiolabeled lisinopril (B193118) analogue for competitive displacement found enalaprilat to have an IC₅₀ value of 1.94 nM. medchemexpress.comselleckchem.com Other spectrophotometric methods have reported similar high potency, with IC₅₀ values around 2.4 nM. aatbio.com The potency of the prodrug, enalapril (B1671234), is significantly lower, with a reported IC₅₀ of 140.0 nM, highlighting the necessity of its bioactivation to enalaprilat. drugbank.comaatbio.com
The inhibitory constant (Ki) is another critical parameter that defines the binding affinity of an inhibitor to an enzyme. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also considers the substrate concentration and the Michaelis constant (Km). sigmaaldrich.com While direct Ki values for enalaprilat are less commonly cited in isolation, the low nanomolar IC₅₀ values are indicative of a very high binding affinity to the ACE active site. medchemexpress.comselleckchem.comaatbio.com Validation studies of ACE inhibition assays confirm that the experimentally determined IC₅₀ values for enalaprilat align well with established literature data. nih.gov
Compound | Enzyme Source | Assay Method | IC₅₀ (nM) | Reference(s) |
Enalaprilat | Human Endothelial ACE | Competitive Displacement | 1.94 | medchemexpress.com, selleckchem.com |
Enalaprilat | Not Specified | Spectrophotometric | 2.4 | aatbio.com |
Enalapril | Not Specified | Spectrophotometric | 140.0 | aatbio.com |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for enalaprilat and its prodrug, enalapril, against Angiotensin-Converting Enzyme (ACE).
Molecular and Cellular Studies of Enalaprilat's Mechanism of Action
Molecular studies have elucidated the specific interactions between enalaprilat and the ACE enzyme. ACE has two functionally active domains, the N-domain and the C-domain. researchgate.net Enalaprilat's binding preference for these domains is influenced by chloride ion concentration. nih.gov At high chloride levels, enalaprilat preferentially inhibits the N-domain, whereas at low chloride concentrations, it shows a preference for the C-domain. nih.gov This differential inhibition is significant as the two domains have different substrate specificities. researchgate.net The binding of enalaprilat to the ACE active site physically obstructs the conversion of angiotensin I to angiotensin II. openochem.org
Cellular studies have explored the downstream consequences of this enzymatic inhibition. In cultured neonatal rat cardiac fibroblasts, enalaprilat was shown to attenuate insulin-like growth factor-I (IGF-I) induced cell growth in a concentration-dependent manner, with a reported IC₅₀ of 90 µM. medchemexpress.com This suggests a role for ACE inhibition in modulating cellular proliferation in cardiac tissue. Further research on vascular cells indicates that ACE inhibitors can influence cell migration. For instance, the ACE inhibitor lisinopril was found to increase the migration of bovine aortic endothelial cells, an effect that was reversed by the addition of angiotensin II. nih.gov In contrast, studies on aortic smooth muscle cells from spontaneously hypertensive rats showed that enalapril treatment reduced the incidence of polyploidy (a state of having more than two sets of chromosomes), which correlated with reductions in blood pressure, though enalapril had no direct effect on polyploidy in cultured cells. nih.gov
Receptor Binding and Signaling Pathway Investigations Related to RAAS Inhibition
Enalaprilat exerts its effects by disrupting the Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade. drugbank.com This system begins with the conversion of angiotensinogen (B3276523) to angiotensin I by renin. Enalaprilat's target, ACE, then converts angiotensin I into the potent vasoconstrictor angiotensin II. pharmgkb.org Angiotensin II mediates its effects primarily by binding to the Angiotensin II Type 1 Receptor (AT1R), which leads to vasoconstriction, inflammation, and the secretion of aldosterone (B195564). pharmgkb.orgmdpi.com
By inhibiting ACE, enalaprilat reduces the production of angiotensin II, thereby preventing the activation of the AT1R and its downstream signaling pathways. nih.gov Receptor binding assays have been used to characterize the direct interaction of enalaprilat with its target enzyme on cell surfaces. For example, enalaprilat effectively displaces radiolabeled ligands from ACE on human umbilical vein endothelial cells (HUVECs), confirming its high binding affinity at the cellular level. selleckchem.com
Pathway Component | Role in RAAS | Effect of Enalaprilat Inhibition | Reference(s) |
Angiotensin I | Precursor peptide | Conversion to Angiotensin II is blocked | drugbank.com |
Angiotensin-Converting Enzyme (ACE) | Converts Angiotensin I to Angiotensin II | Directly and competitively inhibited | openochem.org, selleckchem.com |
Angiotensin II | Primary effector peptide; binds to AT1R | Production is decreased | nih.gov |
Angiotensin II Type 1 Receptor (AT1R) | Mediates vasoconstriction and aldosterone release | Activation is reduced due to lower Angiotensin II levels | mdpi.com, pharmgkb.org |
Bradykinin (B550075) | Vasodilator peptide | Degradation is decreased, leading to higher levels | nih.gov |
This table summarizes the key components of the Renin-Angiotensin-Aldosterone System (RAAS) and how their function is modulated by the inhibitory action of enalaprilat.
Ex Vivo Permeation Studies for Drug Delivery System Characterization
Ex vivo permeation studies are essential for the development of novel drug delivery systems, particularly for transdermal administration. These studies often use animal tissue, such as rat skin, to model permeation through human skin. For enalapril maleate (B1232345), various formulations have been tested to enhance its delivery across the skin barrier.
In one line of research, enalapril maleate was incorporated into nanoproniosomal gels. researchgate.netsciopen.com Ex vivo permeation studies using albino rat skin showed that these formulations could achieve a cumulative drug permeation of 58.75% to 89.72% over a 24-hour period. researchgate.netsciopen.comresearchgate.net The release kinetics were characterized as zero-order, indicating a constant rate of drug permeation over time. researchgate.net
Other studies have investigated the permeation of this compound through synthetic semipermeable membranes to understand its fundamental diffusion characteristics. silae.it These in vitro experiments measured parameters like the steady-state flux (Is) and the permeability coefficient (Kp). The results showed that as the initial concentration of the this compound donor solution increased, the steady-state flux also increased. silae.it For example, increasing the concentration from 10 mg/mL to 40 mg/mL resulted in a 4.6-fold increase in the steady-state flux. silae.it Additionally, complexing this compound with a cationic polymer was found to increase its intestinal permeation by 1.7 times in an ex vivo model. conicet.gov.ar
Donor Concentration (mg/mL) | Steady-State Flux (Is) (mg/cm²·h) | Permeability Coefficient (Kp) (cm/h) | Diffusion Delay Time (min) | Reference |
10 | 0.40 | 0.44 | 7.2 | silae.it |
20 | 0.72 | 0.38 | 9.0 | silae.it |
30 | 1.11 | 0.34 | 18.6 | silae.it |
40 | 1.83 | 0.43 | 83.0 | silae.it |
This table presents data from an in vitro study on the permeation of this compound through a semipermeable membrane at different initial concentrations.
Mechanistic Investigations of Enalapril Maleate Drug Drug Interactions
Enzyme-Level Interaction Studies Affecting Enalaprilat (B1671235) Formation or Activity
Enalapril's conversion to the active form, enalaprilat, is a critical step for its therapeutic effect. This biotransformation is primarily mediated by hepatic carboxylesterase 1 (CES1). eur.nl While enalapril (B1671234) itself is a weak ACE inhibitor, enalaprilat is a potent inhibitor. drugbank.comfda.gov
Studies have shown that the co-administration of certain drugs can affect the activity of enzymes involved in the renin-angiotensin-aldosterone system (RAAS), which is the primary target of enalaprilat. For instance, diuretics that cause renin release can augment the antihypertensive effect of enalaprilat. drugs.com
Conversely, some drugs may interfere with the therapeutic effects of enalaprilat. Nonsteroidal anti-inflammatory drugs (NSAIDs) can attenuate the antihypertensive effects of ACE inhibitors. drugs.com The proposed mechanism involves the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs, which leads to unopposed pressor activity and can result in hypertension. drugs.com
It is noteworthy that enalapril does not significantly interact with the cytochrome P450 (CYP) enzyme system. youtube.com This reduces the likelihood of a broad range of enzyme-level drug interactions commonly associated with drugs metabolized by CYP enzymes. However, some studies have investigated the effects of ACE inhibitors on specific CYP enzymes. For example, in rats, enalapril treatment was associated with an increase in CYP450 reductase protein levels in the renal cortex, but not CYP450 4A protein levels. researchgate.net
Analysis of Competition for Binding Sites and Transport Mechanisms
The renal excretion of enalaprilat is a key determinant of its plasma concentration and duration of action. Enalaprilat is eliminated primarily by the kidneys through both glomerular filtration and active tubular secretion. eur.nl Several drug transporters are involved in the renal handling of enalaprilat.
Studies have identified Organic Anion Transporter 3 (OAT3) and Organic Anion Transporter 4 (OAT4) as transporters involved in the uptake of enalaprilat into renal proximal tubule cells. eur.nl Specifically, research using HEK293 cells overexpressing these transporters showed a significantly higher uptake of enalaprilat compared to control cells. eur.nl The affinity of enalaprilat for OAT3 was determined to be 640 µM. eur.nl
Enalapril has also been shown to interact with the high-affinity H+/peptide symporter in the kidney. nih.gov Kinetic analyses demonstrated that enalapril competitively inhibits the transport of glycylsarcosine, a model dipeptide, with a Ki of approximately 6 mM. nih.gov This suggests that enalapril and dipeptides compete for the same binding site on this transporter. nih.gov The affinity of other ACE inhibitors for this transporter was found to be correlated with their lipophilicity. nih.gov
Furthermore, multidrug resistance-associated protein 4 (MRP4) is involved in the transport of enalaprilat into the systemic circulation following its formation in hepatocytes. eur.nl A small portion of unmetabolized enalapril is excreted into the bile via multidrug resistance-associated protein 2 (MRP2). eur.nl
Given that multiple drugs can be substrates or inhibitors of these transporters, there is a potential for drug-drug interactions at the level of renal and hepatic transport. For example, drugs that inhibit OAT3 could potentially increase the plasma concentration of enalaprilat, although the clinical significance of this is thought to be limited due to enalaprilat's relatively low affinity for this transporter. eur.nl
Transporter | Role in Enalapril/Enalaprilat Handling | Interacting Drugs/Compounds | Potential Clinical Implication |
OAT3 | Uptake of enalaprilat into renal proximal tubule cells. eur.nl | Probenecid (inhibitor) | Increased plasma levels of enalaprilat. |
OAT4 | Uptake of enalaprilat into renal proximal tubule cells. eur.nl | Probenecid (inhibitor) | Increased plasma levels of enalaprilat. |
H+/Peptide Symporter | Transport of enalapril in the kidney. nih.gov | Glycylsarcosine (competes for binding) | Reduced renal clearance of enalapril. |
MRP4 | Efflux of enalaprilat from hepatocytes into blood. eur.nl | - | - |
MRP2 | Biliary excretion of unmetabolized enalapril. eur.nl | - | - |
Impact of Co-administered Compounds on Enalapril Maleate (B1232345) Metabolic Pathways and Degradation Kinetics
The co-administration of various drugs can influence the pharmacokinetic and pharmacodynamic profile of enalapril maleate. These interactions can be additive, synergistic, or antagonistic.
Diuretics: The combination of enalapril with diuretics, such as hydrochlorothiazide (B1673439) or furosemide, is common in clinical practice. drugs.comdrugs.com Diuretics increase plasma renin activity, which enhances the antihypertensive effect of enalapril. drugs.com This combination often results in an additive or synergistic blood pressure-lowering effect. drugs.comnih.gov Enalapril also attenuates the potassium loss that can be induced by thiazide and loop diuretics. drugs.comdrugs.com
Potassium-Sparing Diuretics and Potassium Supplements: Concomitant use of enalapril with potassium-sparing diuretics (e.g., spironolactone, amiloride), potassium supplements, or salt substitutes containing potassium can lead to significant increases in serum potassium levels (hyperkalemia). drugs.comhealthline.com This is because enalapril decreases aldosterone (B195564) secretion, which in turn reduces potassium excretion.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen (B1674241) and indomethacin, can reduce the antihypertensive effect of enalapril. drugs.comdrugs.com The proposed mechanism is the inhibition of renal prostaglandin synthesis by NSAIDs, which counteracts the vasodilatory effects of enalapril. drugs.com This interaction can also increase the risk of renal impairment, especially in elderly or volume-depleted patients. drugs.com
Lithium: Co-administration of enalapril and lithium can increase serum lithium concentrations, potentially leading to lithium toxicity. wikipedia.org The mechanism is thought to involve a reduction in the renal clearance of lithium. wikipedia.org
Antidiabetic Agents: ACE inhibitors, including enalapril, may enhance the glucose-lowering effect of insulin (B600854) and oral hypoglycemic agents. drugs.com This can increase the risk of hypoglycemia, particularly at the beginning of combined therapy. drugs.com
Felodipine (B1672334): A study investigating the interaction between enalapril and the calcium channel blocker felodipine found that co-administration did not significantly affect the pharmacokinetics of enalapril. nih.gov However, the pharmacokinetics of felodipine were affected, although the clinical significance was considered limited. nih.gov
Co-administered Drug Class | Effect on Enalapril/Enalaprilat | Mechanism of Interaction |
Thiazide and Loop Diuretics | Enhanced antihypertensive effect. drugs.comnih.gov | Increased plasma renin activity. drugs.com |
Potassium-Sparing Diuretics | Increased risk of hyperkalemia. drugs.com | Decreased aldosterone secretion, leading to reduced potassium excretion. |
NSAIDs | Reduced antihypertensive effect; increased risk of renal impairment. drugs.com | Inhibition of renal prostaglandin synthesis. drugs.com |
Lithium | Increased serum lithium levels. wikipedia.org | Reduced renal clearance of lithium. wikipedia.org |
Antidiabetic Agents | Enhanced hypoglycemic effect. drugs.com | Increased insulin sensitivity. drugs.com |
Elucidation of the Molecular Basis of Observed Synergistic or Antagonistic Effects in Combination Therapies
The molecular mechanisms underlying the synergistic and antagonistic effects of enalapril in combination therapies are multifaceted and involve various signaling pathways.
Synergism with Diuretics: The synergistic antihypertensive effect of enalapril and diuretics like hydrochlorothiazide is primarily due to their complementary mechanisms of action on the RAAS. drugs.com Diuretics cause volume depletion, which leads to a compensatory increase in renin release. This, in turn, activates the RAAS. Enalapril, by inhibiting ACE, blocks this activated system more effectively, leading to a greater reduction in blood pressure than either agent alone. drugs.com
Synergism with Calcium Channel Blockers: The combination of enalapril and a calcium channel blocker like nifedipine (B1678770) has shown a strong positive interaction in lowering blood pressure. nih.gov While the exact molecular basis for this synergism is not fully clear, it is thought to involve complementary actions on vascular smooth muscle relaxation and suppression of the RAAS. nih.gov
Synergism with Antioxidants: In a study on angiotensin II-induced hypertension in rats, the combination of enalapril and the antioxidant tempol (B1682022) showed a synergistic effect in lowering blood pressure. nih.gov This effect was not observed when either drug was used alone. The proposed mechanism involves the enhancement of endogenous kinin activity by enalapril, which, in combination with the reduction of superoxide (B77818) by tempol, facilitates blood pressure lowering. nih.gov This synergistic action appeared to be mediated, at least in part, through an increase in the bradykinin (B550075) B2 receptor. nih.gov
Synergism with L-arginine and Tetrahydrobiopterin (B1682763): A study in spontaneously hypertensive rats demonstrated a synergistic interaction between enalapril, L-arginine, and tetrahydrobiopterin in inducing smooth muscle cell apoptosis and aortic remodeling. nih.gov The combination of these agents led to an additive reduction in DNA synthesis and a synergistic increase in apoptosis, independent of blood pressure changes. nih.gov This suggests the activation of common pathways related to nitric oxide (NO) production and its downstream effects. nih.gov
Antagonism with NSAIDs: The antagonistic effect of NSAIDs on the antihypertensive action of enalapril is rooted in the interplay between prostaglandins (B1171923) and the RAAS. Prostaglandins, particularly prostacyclin (PGI2) and prostaglandin E2 (PGE2), are renal vasodilators. Enalapril's inhibition of angiotensin II-mediated vasoconstriction is partially offset by NSAIDs' inhibition of prostaglandin synthesis, leading to a blunted antihypertensive response. drugs.com
Advanced Research Directions and Emerging Methodologies for Enalapril Maleate
Computational Chemistry and Molecular Modeling Applications for Enalapril (B1671234) Maleate (B1232345)
Computational chemistry provides powerful tools to investigate the properties of enalapril maleate at an atomic level. These methods offer insights that are often difficult or impossible to obtain through experimental means alone, facilitating a deeper understanding of its physical and chemical characteristics.
Solid-State Density Functional Theory (DFT) for Polymorph Prediction and Characterization
This compound is known to exist in at least two crystalline polymorphic forms, Form I and Form II. ucl.ac.uk Polymorphism, the ability of a solid material to exist in multiple crystalline structures, is a critical aspect of pharmaceutical science as different polymorphs can exhibit variations in physical properties such as stability, solubility, and bioavailability.
Solid-state Density Functional Theory (DFT) has emerged as a crucial computational tool for the characterization of these polymorphs. nih.gov DFT calculations allow researchers to model the crystal structures and lattice vibrations of each form. nih.gov By simulating properties like terahertz vibrational spectra, DFT enables the unambiguous assignment of spectral features observed experimentally. nih.gov
Research employing solid-state DFT has provided significant insights into the relative stabilities of this compound polymorphs. Simulations have revealed that Form II is the more thermodynamically stable form under ambient conditions. nih.gov This enhanced stability is attributed to a greater intermolecular cohesion energy in the Form II crystal lattice compared to Form I. nih.gov These computational models also help rationalize the similar spectroscopic data (such as solid-state NMR, IR, and Raman spectra) observed for both forms, as the conformation of the main peptide chains responsible for binding to ACE remains largely unchanged between the two structures. researchgate.net The primary structural difference leading to polymorphism has been attributed to the rotation of the molecule's phenyl ring and methyl group. researchgate.net
Table 1: Crystallographic Data for this compound Polymorphs
Feature | Form I | Form II |
---|---|---|
Space Group | P2₁ | P2₁2₁2₁ |
Stability | Less stable | More stable |
Driving Force for Stability | Lower intermolecular cohesion energy | Greater intermolecular cohesion energy nih.gov |
| Structural Basis | Conformation of enalapril and maleate molecules | Different crystal packing and hydrogen-bonding pattern ucl.ac.ukresearchgate.net |
In Silico Prediction Models for Metabolism and Drug-Drug Interactions
In silico models are instrumental in predicting the metabolic fate of this compound and its potential for drug-drug interactions (DDIs). Enalapril is a prodrug that must be hydrolyzed in the liver by the carboxylesterase 1 (CES1) enzyme to its active metabolite, enalaprilat (B1671235). nih.govlivermetabolism.com
Physiologically Based Pharmacokinetic (PBPK) modeling is a key in silico technique used in this context. PBPK models integrate physiological data with the compound's specific properties to simulate its absorption, distribution, metabolism, and excretion (ADME). For enalapril, PBPK models have been developed to simulate the conversion to enalaprilat and predict its concentration in various patient populations, including those with renal or hepatic impairment and different CES1 genetic variants. livermetabolism.comnih.gov
Furthermore, in silico tools are used to predict potential DDIs. Models such as SWISS ADME have been used to evaluate the interaction of enalaprilat with cytochrome P450 (CYP) enzymes. impactfactor.org Predictions suggest that enalaprilat may act as a substrate and an inhibitor for several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, indicating a potential for altered metabolism and clearance when co-administered with other drugs that interact with these enzymes. impactfactor.org Quantitative Structure-Activity Relationship (QSAR) and molecular docking models are also employed to design novel enalapril analogs and predict their binding affinities and potential toxicity, further guiding drug discovery efforts. researchgate.netunbosque.edu.co
Application of Quantum Theory of Atoms in Molecules for Intermolecular Forces
The stability and structure of this compound's polymorphs are governed by a complex network of intermolecular forces within the crystal lattice. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to define and characterize these interactions. wikipedia.orguni-rostock.de
QTAIM analysis begins with the topology of the electron density, identifying critical points where the gradient of the density is zero. uni-rostock.de These points are used to partition the molecule into atomic basins and to identify bond paths, which are ridges of maximum electron density linking atomic nuclei. wikipedia.org This approach allows for the quantitative characterization of chemical bonds and weaker intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov
For this compound, QTAIM has been applied to analyze its supramolecular structure. researchgate.net The theory helps to precisely describe the network of hydrogen bonds that play a crucial role in the solid-state stability of both polymorphs. researchgate.net By analyzing the properties of the electron density at the bond critical points of these interactions, researchers can assess their strength and nature, explaining why Form II, with its more optimized intermolecular cohesion energy, is the more stable polymorph. nih.gov This detailed understanding of intermolecular forces is essential for controlling the crystallization process and ensuring the stability of the final drug product.
Metabolomics and Pharmacogenomics in Inter-individual Response Variability to this compound
The response to this compound can vary significantly among individuals. This variability is increasingly being understood through the fields of metabolomics (the study of small molecule metabolites) and pharmacogenomics (the study of how genes affect a person's response to drugs).
Identification of Metabolic Biomarkers Associated with this compound Activity
Metabolomics aims to identify biomarkers that correlate with the pharmacological activity of enalapril. Direct pharmacodynamic biomarkers include changes in the components of the renin-angiotensin-aldosterone system (RAAS). Administration of enalapril leads to measurable reductions in plasma angiotensin II and aldosterone (B195564) levels, accompanied by increases in plasma renin activity and angiotensin I. nih.gov
Beyond these direct markers, research has investigated broader metabolic changes. In animal models of obesity and associated liver injury, enalapril treatment was found to improve systemic metabolic markers. nih.gov Specifically, it reduced hepatic steatosis and modulated the expression of Angiotensin Converting Enzyme (ACE) and its homolog ACE2 in liver tissue, suggesting these could serve as tissue-specific biomarkers of its therapeutic effect. nih.gov
Studies comparing enalapril with other antihypertensive agents have also pointed to potential metabolic biomarkers. For instance, while some RAAS inhibitors have been shown to affect levels of high-density lipoprotein cholesterol (HDL-C) and serum uric acid (SUA), these effects are being investigated for enalapril to establish a clearer biomarker profile associated with its metabolic impact. nih.gov
Genetic Influences on this compound Chemical Response and Metabolism
Pharmacogenomics has identified several key genetic variations that influence both the metabolism (pharmacokinetics) and the chemical response (pharmacodynamics) of this compound. nih.govnih.gov
The most critical genetic influence on enalapril metabolism involves the CES1 gene, which encodes the carboxylesterase 1 enzyme responsible for converting the prodrug enalapril into its active form, enalaprilat. nih.gov Several single nucleotide polymorphisms (SNPs) in the CES1 gene have been shown to alter the enzyme's catalytic activity. Some variants, such as G143E, can completely block the metabolism of enalapril, while others reduce its efficiency, leading to lower plasma concentrations of enalaprilat and diminished therapeutic effect. nih.gov
Other genes have been associated with variability in the response to enalapril. These genetic factors often relate to the drug's mechanism of action or clearance from the body.
Table 2: Genetic Polymorphisms Influencing this compound Metabolism and Response
Gene | Polymorphism (SNP) | Effect on this compound |
---|---|---|
CES1 | G143E, L40T, G142E, etc. | Encodes the activating enzyme; variants can significantly reduce or block the conversion of enalapril to active enalaprilat. nih.gov |
ACE | Insertion/Deletion (I/D) (rs1799752) | Encodes the drug target; the D/D genotype has been associated with a greater blood pressure-lowering response. nih.gov |
SLCO1B1 | T521C (rs4149056) | Encodes the OATP1B1 transporter; the variant is linked to reduced clearance of enalapril and increased risk of cough. nih.gov |
NOS3 | -786T/C (rs2070744) | Encodes endothelial nitric oxide synthase; the C allele is associated with a better therapeutic response. mdpi.com |
BDKRB2 | -58C/T (rs1799722) | Encodes the bradykinin (B550075) B2 receptor; the TT genotype is linked to a better therapeutic response. mdpi.com |
| VEGFA | rs699947, rs1570360, rs2010963 | Encodes Vascular Endothelial Growth Factor A; certain genotypes and haplotypes are associated with a better response in specific populations. nih.gov |
These findings highlight the importance of genetic factors in determining an individual's response to this compound, opening avenues for personalized medicine where genetic screening could help optimize therapy. nih.govnih.gov
Q & A
Q. What are the validated analytical methods for quantifying enalapril maleate and its impurities in pharmaceutical formulations?
A stability-indicating HPLC method is recommended for simultaneous determination of this compound and its degradation products (e.g., enalaprilat dihydrate, diketopiperazine). Use a Grace Platinum C8 EPS column (4.6 × 250 mm, 5 μm) with a mobile phase of acetonitrile and 20 mM phosphate buffer (pH 2.2, 25:75 v/v) at 2 mL/min flow rate and UV detection at 215 nm. This method achieves linearity (R² = 0.9998) with LOD/LOQ of 0.021% and 0.062%, respectively, and complies with ICH validation guidelines .
Q. How can the biochemical mechanism of this compound as an ACE inhibitor be experimentally validated?
Use competitive binding assays with angiotensin I in ACE-rich systems (e.g., hog plasma), measuring the inhibition constant (I₅₀). Studies report an I₅₀ of 1.2 nM for this compound, confirmed via spectrophotometric methods (e.g., reaction with p-chloranilic acid) or HPLC-based activity assays .
Q. What standardized protocols exist for dissolution testing of this compound tablets?
Follow USP guidelines: prepare a calibration curve (0.08–0.28 mg/mL) using HPLC with a regression equation (y = 22.835x + 25.007, R² = 0.9998). Ensure system suitability parameters: tailing factor ≤1.5, theoretical plates ≥300, and %RSD ≤2.0 for peak responses .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s stability under varying pH and temperature conditions?
Conduct forced degradation studies using acidic/alkaline hydrolysis, oxidation, and thermal stress. Compare degradation profiles via HPLC-UV or LC-MS to identify major impurities (e.g., diketopiperazine). Validate findings using accelerated stability protocols (ICH Q1A) and statistical analysis (e.g., ANOVA for batch variability) .
Q. What experimental designs optimize taste-masking of this compound in oral formulations?
Evaluate drug-polymer complexes using methods like spray drying or solvent evaporation. Assess taste-masking efficacy via:
- In vitro : Dissolution in artificial saliva (pH 6.8) with taste sensor arrays.
- In vivo : Human volunteer panels or animal models (e.g., rat brief-access taste aversion tests). Polymer concentration (10–20% w/w) and particle morphology (SEM analysis) are critical variables .
Q. How can isotopic labeling (e.g., tritium) improve pharmacokinetic studies of this compound?
Synthesize tritium-labeled this compound by reacting L-[4,5-³H] proline with N-carboxyalkyl alanine derivatives, followed by maleic acid salt formation (yield: 27%). Use radiometric detection in bioavailability studies to track metabolite distribution (e.g., enalaprilat) in preclinical models .
Methodological Challenges and Solutions
Q. What strategies enhance the purity of this compound during synthesis?
Refine crude this compound using a water-organic solvent system (e.g., ethanol/water) with temperature-controlled crystallization (30–80°C heating, 0–20°C cooling). This achieves >99.5% purity, total impurities <0.04%, and yields ≥84%. Validate via DSC and XRPD to confirm crystallinity .
Q. How should researchers address discrepancies in ACE inhibition data across species?
Standardize enzyme sources (e.g., human vs. hog plasma) and pre-incubation times. Cross-validate results using orthogonal assays (e.g., fluorometric ACE activity kits) and adjust for interspecies variability in ACE isoform expression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.